N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C14H17N5O |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17N5O/c20-14(11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)19-10-15-17-18-19/h6-11H,1-5H2,(H,16,20) |
InChI Key |
VXQGZFBUYHKASS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1H-Tetrazol-1-yl)aniline
The tetrazole moiety is introduced via a [2+3] cycloaddition between 4-cyanoaniline and sodium azide. To prevent undesired side reactions, the amine group is temporarily protected as an acetyl derivative:
-
Protection : 4-Cyanoaniline is acetylated using acetic anhydride in pyridine, yielding 4-cyanoacetanilide.
-
Cycloaddition : The nitrile group undergoes Hüisgen cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) as a catalyst in dimethylformamide (DMF) at 100°C for 24 hours. This step selectively produces the 1H-tetrazol-1-yl isomer due to NH₄Cl’s role in regioselectivity.
-
Deprotection : Hydrolysis with 6M HCl under reflux removes the acetyl group, yielding 4-(1H-tetrazol-1-yl)aniline.
Key Data :
Amidation with Cyclohexanecarbonyl Chloride
The aniline intermediate is acylated using cyclohexanecarbonyl chloride under Schotten-Baumann conditions:
-
Reaction : 4-(1H-Tetrazol-1-yl)aniline is dissolved in dichloromethane (DCM) with triethylamine (TEA) as a base. Cyclohexanecarbonyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from ethanol/water.
Key Data :
-
Characterization: NMR (400 MHz, DMSO-): δ 8.95 (s, 1H, tetrazole), 7.85 (d, Hz, 2H, ArH), 7.72 (d, Hz, 2H, ArH), 2.40–2.35 (m, 1H, cyclohexane), 1.80–1.20 (m, 10H, cyclohexane).
Direct Coupling of Preformed Tetrazole and Carboxamide Components
Synthesis of Cyclohexanecarboxylic Acid
Cyclohexanecarboxylic acid is commercially available or synthesized via oxidation of cyclohexanemethanol using potassium permanganate in acidic conditions.
Coupling via Carbodiimide Reagents
A two-step, one-pot coupling strategy avoids isolating the tetrazole-containing aniline:
-
Activation : Cyclohexanecarboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
-
Coupling : 4-(1H-Tetrazol-1-yl)aniline is added, and the reaction is stirred at room temperature for 24 hours.
Key Data :
Multicomponent Reaction (MCR) Approach
A streamlined MCR synthesizes the target compound in a single step, combining cyclohexanecarbonyl chloride, 4-azidobenzonitrile, and ammonium acetate under microwave irradiation:
-
Reaction : 4-Azidobenzonitrile, cyclohexanecarbonyl chloride, and ammonium acetate are heated at 120°C in acetonitrile for 30 minutes.
-
Mechanism : The azide undergoes cycloaddition with the nitrile in situ, followed by amidation.
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hüisgen + Amidation | 85–90 | >95 | High selectivity, scalable | Multiple steps, protection required |
| Direct Coupling | 78–82 | 98 | Mild conditions, one-pot | Requires preformed tetrazole |
| MCR | 65–70 | 90 | Rapid, minimal purification | Lower yield, specialized equipment |
Optimization and Troubleshooting
Regioselectivity in Tetrazole Formation
Chemical Reactions Analysis
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the cyclohexanecarboxamide moiety.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium azide, triethyl orthoformate, and various catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions but often include modified tetrazole derivatives and substituted phenyl compounds.
Scientific Research Applications
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to act as a bioisostere of carboxylic acids allows it to mimic the behavior of other biologically active molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Tetrazole vs. Sulfonamide/Thiourea : The tetrazole group in the target compound may enhance metabolic stability compared to sulfonamide () or thiourea derivatives (–4), which are prone to hydrolysis or oxidation.
- Fluorinated Derivatives : Unlike 18F-FCWAY (–6), the absence of fluorine in the target compound eliminates defluorination risks but may reduce utility in PET imaging.
- Stereochemistry : The food additive in –9 highlights the role of stereochemistry in applications, suggesting that the target compound’s activity may depend on its conformational rigidity.
Key Observations :
- Synthesis : The target compound may be synthesized via acylation, similar to and –9, but requires tetrazole introduction, likely through cycloaddition or substitution.
- IR Spectroscopy : Thiourea derivatives (–4) show distinct C=S stretches (~1245 cm⁻¹), while sulfonamides () exhibit SO2NH peaks (~1146 cm⁻¹). The tetrazole group is expected to show N-H stretches near 3300–3100 cm⁻¹.
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Sulfathiazole derivatives () and thiourea compounds () demonstrate antitubercular and antifungal activity. The tetrazole group’s electron-withdrawing nature may enhance target binding in similar applications.
- Receptor Imaging : 18F-FCWAY (–6) binds 5-HT1A receptors but suffers from defluorination. The tetrazole’s stability could mitigate such issues in imaging probes.
- Enzyme Inhibition: Y-27632 () inhibits Rho-kinase via pyridyl and aminoethyl interactions. The tetrazole’s hydrogen-bonding capacity may offer alternative binding modes for enzyme targets.
Stability and Metabolic Considerations
- Defluorination in 18F-FCWAY : Miconazole inhibition () improves PET imaging by reducing bone uptake. The tetrazole group’s metabolic resistance (due to aromatic stability) could offer advantages over fluorinated analogs.
- Thiourea Derivatives : Susceptible to oxidation and hydrolysis (), limiting their therapeutic utility compared to more stable tetrazole-containing compounds.
Biological Activity
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 248.30 g/mol. The presence of the tetrazole ring enhances its lipophilicity and biological activity, making it a promising candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 248.30 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors . Preliminary studies suggest that it may act as an inhibitor of xanthine oxidase , an enzyme involved in purine metabolism, which could lead to decreased production of uric acid, making it a potential treatment for conditions like gout .
Interaction with Biological Targets
The tetrazole moiety is known to enhance binding affinity to various biological targets. For instance, it has been shown to interact effectively with the active sites of certain enzymes, leading to modulation of enzymatic activity. In vitro studies indicate that compounds containing tetrazole rings often exhibit significant biological effects due to their ability to form hydrogen bonds and engage in π-stacking interactions with target proteins .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. This activity is hypothesized to stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated the compound's potential anticancer effects, particularly through the induction of apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to reduced proliferation rates in treated cells .
Case Studies
- Anticancer Efficacy : A study involving human colon cancer cell lines treated with this compound showed a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.
- Xanthine Oxidase Inhibition : In a biochemical assay, the compound demonstrated an IC50 value of approximately 0.031 μM, indicating potent inhibition of xanthine oxidase compared to standard inhibitors like topiroxostat (IC50 = 0.021 μM). This suggests its potential use in managing hyperuricemia .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological profiles for this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | Similar cyclohexane and tetrazole structure | Antimicrobial |
| N-(2-nitrophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | Contains a nitro substituent | Anticancer |
| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives | Xanthine oxidase inhibitors | Potent XO inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
- Step 2 : Coupling the tetrazole-phenyl intermediate with cyclohexanecarboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
- Optimization : Yield and purity are enhanced by controlling temperature (0–5°C for cycloaddition; room temperature for coupling), pH (acidic for tetrazole formation), and purification via column chromatography (20% ethyl acetate/hexane gradient) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., tetrazole protons at δ 8.5–9.5 ppm) and cyclohexane carboxamide signals .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the tetrazole and phenyl rings .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₆N₆O requires m/z 308.1392) .
Q. What in vitro assays are recommended for initial pharmacological screening of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays using ovarian (SK-OV-3) and colon (HCT-116) cancer cell lines, with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing inhibition rates to known standards .
- Receptor Binding : Competitive binding assays against 5-HT1A receptors using radioligands like ¹⁸F-FCWAY .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times to minimize variability .
- Dose-Response Validation : Repeat experiments across 8–10 concentration points to ensure reproducibility of IC₅₀ values .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, accounting for outliers .
Q. How does the electronic configuration of the tetrazole ring influence reactivity and target interactions?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculates electron density distribution, identifying nucleophilic (N1) and electrophilic (C5) sites on the tetrazole .
- Spectroscopic Analysis : Infrared (IR) spectroscopy detects N–H stretching (3276 cm⁻¹) and C=N vibrations (1635 cm⁻¹), correlating with reactivity .
- Biological Validation : Mutagenesis studies on target proteins (e.g., 5-HT1A receptors) to identify binding residues affected by tetrazole electronic properties .
Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?
- Methodological Answer :
- Challenge 1 : Low yield in tetrazole cycloaddition due to side reactions.
- Solution : Use flow chemistry for precise temperature/pH control and in-line purification .
- Challenge 2 : Purification bottlenecks at multi-gram scales.
- Solution : Switch from column chromatography to recrystallization (ethanol/water solvent system) .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like HPLC monitoring for real-time quality control .
Q. How can molecular docking predictions for 5-HT1A receptor binding be experimentally validated?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions between the tetrazole moiety and receptor active sites (e.g., Ser159, Asp116) .
- In Vitro Validation : Compare docking scores with competitive binding assays using ¹⁸F-Mefway, a PET ligand for 5-HT1A receptors .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified tetrazole substituents to test docking-predicted affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
